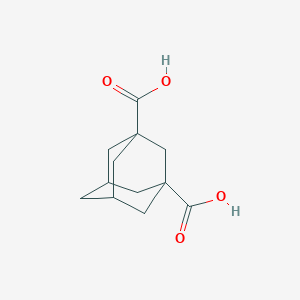

1,3-Adamantanedicarboxylic acid

概要

説明

1,3-Adamantanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that the compound is a derivative of adamantane, which has been used in various applications including drug industry, polymer synthesis, and fine chemicals .

Mode of Action

It is synthesized from 1-adamantane carboxylic acid via a one-pot method . The compound is part of a series of diesters of adamantane dicarboxylic acids, which have been studied for their physicochemical and thermo-oxidative properties .

Biochemical Pathways

The compound is part of a series of diesters of adamantane dicarboxylic acids, which have been studied for their physicochemical and thermo-oxidative properties .

Pharmacokinetics

The compound is known to be a solid at room temperature and can dissolve in water and organic solvents .

Action Environment

The compound is known to be quite stable against light and humidity .

生物活性

1,3-Adamantanedicarboxylic acid (ADC), a derivative of adamantane, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its two carboxylic acid functional groups attached to the adamantane framework, which may influence its interactions with biological systems.

- Chemical Formula : CHO

- Molecular Weight : 224.25 g/mol

- CAS Number : 39269-10-8

The synthesis of ADC typically involves the oxidation and carboxylation of adamantane derivatives, often yielding high purity and efficiency through various chemical methods, including the Koch-Haaf reaction .

Antiviral Properties

Recent studies have highlighted the antiviral potential of ADC. In a study involving silver coordination polymers derived from adamantoid blocks, ADC exhibited significant virucidal activity against herpes simplex virus type 1 (HSV-1) and human adenovirus (HAdV-5). The results indicated a reduction rate of 99.99% for HSV-1 and a comparable effect against HAdV-5, suggesting ADC's efficacy as a potential antiviral agent .

Antibacterial and Antifungal Activity

ADC has also been investigated for its antibacterial and antifungal properties. In experiments where ADC was incorporated into hybrid biopolymers, it demonstrated notable antibacterial effects against several pathogenic strains, indicating its potential use in antimicrobial applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of ADC. Using human dermal fibroblast (HDF) cells, it was found that ADC's cytotoxic effects were concentration-dependent but generally lower compared to other compounds in the same class . This suggests that ADC might be a safer alternative for therapeutic applications requiring antibacterial or antiviral agents.

Table 1: Summary of Biological Activities of this compound

Case Study: Antiviral Efficacy

In a specific case study involving the evaluation of ADC's antiviral properties, researchers tested various concentrations against HSV-1. The study revealed that ADC not only inhibited viral replication but also reduced cytopathic effects in infected cell cultures. This positions ADC as a candidate for further development in antiviral therapies.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development:

ADC serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of medications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds derived from ADC exhibit neuroprotective effects by inhibiting NMDA receptors and regulating calcium influx in neurons .

2. Antidepressants:

Research indicates that ADC can be utilized in formulating antidepressant drugs. Its structural properties allow it to interact effectively with biological targets associated with mood regulation .

3. Co-Crystals:

The formation of co-crystals with ADC has been explored to enhance drug solubility and bioavailability. Studies have shown that co-crystals formed with N-oxides can significantly improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs) .

Materials Science Applications

1. Polymer Synthesis:

ADC is employed as a building block in polymer chemistry. Its unique structure allows for the creation of high-performance polymers with enhanced thermal stability and mechanical properties. For example, ADC-based polymers have shown promising results in applications requiring durable materials .

2. Fine Chemicals:

In the fine chemicals sector, ADC is utilized as an intermediate for synthesizing various specialty chemicals. Its ability to undergo further functionalization makes it valuable for producing complex organic molecules used in different industrial applications .

Case Study 1: Neuroprotective Effects

A study investigated the effectiveness of ADC derivatives in treating neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal cell death in vitro by modulating calcium signaling pathways . This highlights ADC's potential as a therapeutic agent.

Case Study 2: Polymer Development

Research on ADC-derived polymers demonstrated improved tensile strength and thermal resistance compared to conventional polymers. These materials were tested under various environmental conditions, showing superior performance in applications such as coatings and adhesives .

Table 1: Summary of Pharmaceutical Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Drug Development | Intermediate for neuroprotective drugs | Effective against NMDA receptor activity |

| Antidepressants | Formulation component for mood-regulating drugs | Potential efficacy in clinical settings |

| Co-Crystals | Enhances solubility of APIs | Improved bioavailability observed |

Table 2: Material Properties of ADC-Derived Polymers

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | 50 MPa | Structural materials |

| Thermal Stability | Up to 300°C | High-temperature applications |

| Solubility | Moderate in solvents | Coatings and adhesives |

特性

IUPAC Name |

adamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQGHWQOQZQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192519 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-10-8 | |

| Record name | 1,3-Adamantanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39269-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039269108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of 1,3-Adamantanedicarboxylic acid?

A1: this compound has the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) to confirm the structure of H2ADC. [] Additionally, single-crystal X-ray diffraction is frequently utilized to determine the three-dimensional structure of H2ADC and its complexes. []

Q3: What is the thermal stability of this compound?

A3: H2ADC exhibits high thermal stability, remaining stable up to 300 °C. []

Q4: How does the rigid structure of this compound influence its material properties?

A4: The rigid adamantane cage structure of H2ADC contributes to the formation of well-defined cavities and channels within supramolecular assemblies and coordination polymers. [] This structural rigidity also enhances the thermal stability of materials incorporating H2ADC. []

Q5: What types of materials can be prepared using this compound as a building block?

A5: H2ADC can be used to create various materials, including:

- Coordination polymers: These materials utilize H2ADC as a bridging ligand to connect metal ions, creating diverse architectures with potential applications in catalysis, gas storage, and sensing. []

- Host-guest complexes: The adamantane cage of H2ADC can act as a host for smaller guest molecules, leading to the formation of inclusion complexes with potential applications in drug delivery and separation science. []

- Polyesters: H2ADC can be polymerized with diols to form polyesters with potential applications in biodegradable plastics and coatings. []

Q6: Has this compound been explored for its catalytic properties?

A6: Yes, studies have shown that ruthenium nanoparticle networks stabilized by H2ADC exhibit catalytic activity in the selective hydrogenation of phenylacetylene to styrene. [] The interparticle distance and electronic ligand effects in these materials were found to influence the catalyst activity and selectivity.

Q7: How does the presence of this compound affect the catalytic activity of ruthenium nanoparticles?

A7: Research suggests that ruthenium species formed during the assembly of nanoparticle networks with H2ADC can partially decarbonylate the carboxylic acid groups of the ligand at room temperature. [] This unusual reactivity highlights the potential of H2ADC to modify the surface chemistry and enhance the catalytic activity of metal nanoparticles.

Q8: Have any computational studies been performed on this compound?

A8: Density functional theory (DFT) calculations have been employed to investigate the surface interaction between ruthenium nanoparticles and H2ADC. [] These calculations provide valuable insights into the binding mode of H2ADC on the nanoparticle surface and help understand its role in stabilizing the nanoparticle assemblies.

Q9: How does modifying the structure of this compound affect its ability to form coordination polymers?

A9: Replacing the carboxylic acid groups with acetic acid groups, as in 1,3-adamantanediacetic acid (H2ADA), can significantly alter the structure and properties of the resulting coordination polymers. [] The increased flexibility of H2ADA compared to H2ADC can lead to different coordination modes and network topologies.

Q10: What is the stability of this compound in different solvents?

A10: While limited information is available on the stability of H2ADC in different solvents, it has been successfully crystallized from various solvent systems, including water, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). [] This suggests a degree of stability in these solvents under the conditions employed for crystallization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。